
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic or enhance the biological activity of natural vasopressin, often with modifications to improve stability, potency, or selectivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The initial amino acid is attached to a solid resin.
Coupling: Subsequent amino acids are coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield, purity, and cost-effectiveness, often involving high-throughput purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HATU or HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.
科学研究应用
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin has various scientific research applications, including:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of vasopressin analogs in cellular signaling and water homeostasis.
Medicine: Developing therapeutic agents for conditions like diabetes insipidus or septic shock.
Industry: Producing stable and potent peptide drugs for clinical use.
作用机制
The mechanism of action of (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin involves binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding activates intracellular signaling pathways, leading to effects such as water reabsorption in the kidneys and vasoconstriction in blood vessels. The specific modifications in this analog may enhance its affinity, selectivity, or stability compared to natural vasopressin.
相似化合物的比较
Similar Compounds
Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic activity.
Terlipressin: Another vasopressin analog used to treat low blood pressure and bleeding esophageal varices.
Uniqueness
(d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin is unique due to its specific amino acid modifications, which may confer improved stability, potency, or receptor selectivity. These modifications can make it more effective or suitable for certain therapeutic applications compared to other vasopressin analogs.
属性
分子式 |
C52H76N14O11S2 |
|---|---|
分子量 |
1137.4 g/mol |
IUPAC 名称 |
(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-aminoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H76N14O11S2/c1-77-33-16-14-32(15-17-33)27-37-47(73)64-38(26-31-10-4-2-5-11-31)48(74)61-35(18-19-41(54)67)45(71)62-36(20-23-53)46(72)65-39(30-78-79-52(28-43(69)60-37)21-6-3-7-22-52)50(76)66-25-9-13-40(66)49(75)63-34(12-8-24-58-51(56)57)44(70)59-29-42(55)68/h2,4-5,10-11,14-17,34-40H,3,6-9,12-13,18-30,53H2,1H3,(H2,54,67)(H2,55,68)(H,59,70)(H,60,69)(H,61,74)(H,62,71)(H,63,75)(H,64,73)(H,65,72)(H4,56,57,58)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI 键 |
INVLKWYRRAYQNG-OAKHNGAUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
规范 SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CCN)CCC(=O)N)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


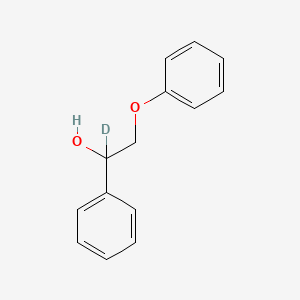
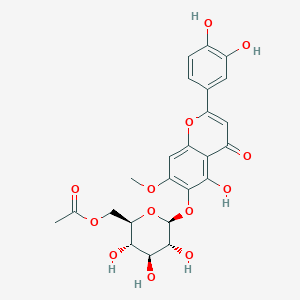
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
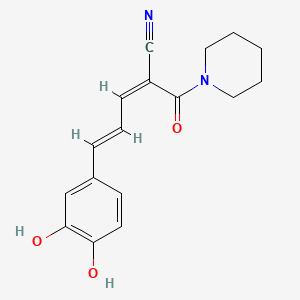
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
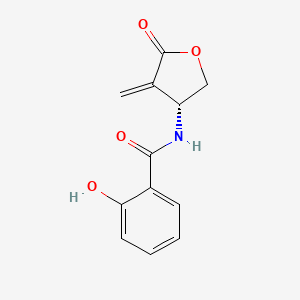
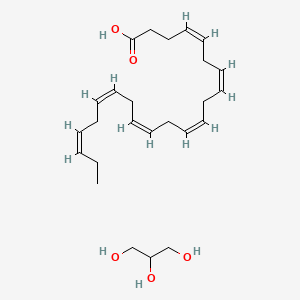
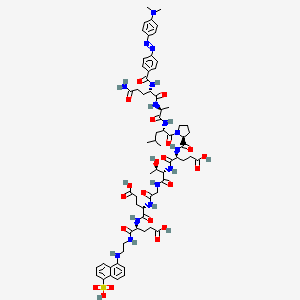
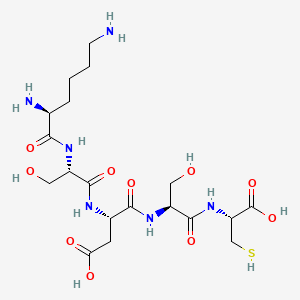
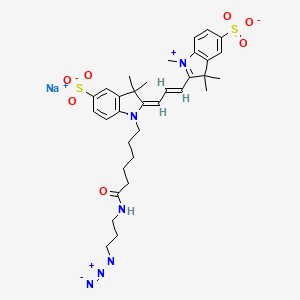
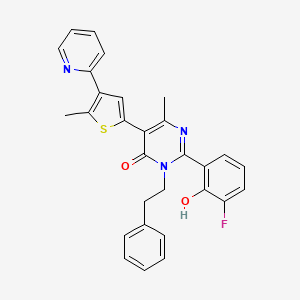
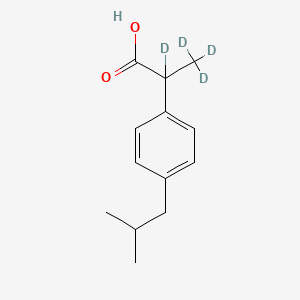
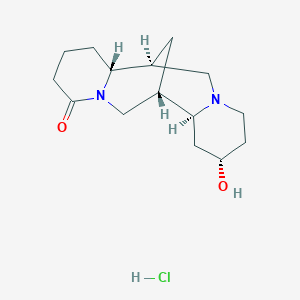
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
